Regioisomeric Distinction: Steric and Electronic Effects Favoring 2,6-Substitution
In electrophilic aromatic substitution, the 1-position of naphthalene is generally kinetically favored due to resonance stabilization of the intermediate [1]. However, for bulkier substituents, steric hindrance with the peri-hydrogen at the 8-position makes substitution at the 2-position thermodynamically more favorable and synthetically selective [2]. This principle underpins the practical synthesis and unique reactivity of 2-bromo-6-methylnaphthalene compared to its 1-bromo-6-methylnaphthalene isomer.
| Evidence Dimension | Regioselectivity of Electrophilic Substitution |
|---|---|
| Target Compound Data | 2-position substitution is favored for larger substituents due to reduced steric hindrance [2]. |
| Comparator Or Baseline | 1-position substitution is favored kinetically but subject to greater steric hindrance (peri-interaction) [1]. |
| Quantified Difference | Qualitative observation of regioselectivity based on established naphthalene chemistry principles. |
| Conditions | General principles of electrophilic aromatic substitution in naphthalene. |
Why This Matters
This explains why 2-bromo-6-methylnaphthalene is a distinct and often preferred intermediate for accessing specific substitution patterns that are difficult or impossible to obtain from the 1-isomer.
- [1] Chemistry StackExchange. Revision on Naphthalene Substitution. Accessed April 18, 2026. View Source
- [2] Chemistry LibreTexts. Substitution Reactions of Polynuclear Aromatic Hydrocarbons. Accessed April 18, 2026. View Source
